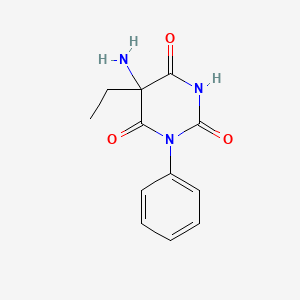

5-Amino-5-ethyl-1-phenylbarbituric acid

Description

Contextualization within Barbituric Acid Chemistry and Derivatives

To fully appreciate the subject of this article, it is essential to understand its origins within the rich history of barbituric acid chemistry.

The journey of barbiturates began in 1864 with the synthesis of barbituric acid by Adolf von Baeyer. acs.org This parent compound, however, is not pharmacologically active. acs.org The therapeutic potential of this class of molecules was unlocked in the early 20th century with the introduction of 5,5-disubstituted derivatives. rsc.org The pharmacological effects of barbiturates are predominantly dictated by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. acs.org Over the years, extensive structural modifications have been undertaken, leading to the synthesis of thousands of derivatives with a wide spectrum of activities. mdpi.com

The general structure of barbituric acid has been a versatile scaffold for chemical modifications. The active methylene (B1212753) group at the C-5 position is particularly amenable to substitution, and the nitrogen atoms of the pyrimidine ring can also be functionalized. This has led to a vast library of compounds with varying lipophilicity, metabolic stability, and receptor interaction profiles.

The barbituric acid core is a privileged scaffold in medicinal chemistry, historically serving as the foundation for a plethora of drugs. mdpi.com Beyond their well-known sedative-hypnotic and anticonvulsant properties, barbiturate (B1230296) derivatives have been investigated for a wide array of other biological activities, including as anti-inflammatory, antimicrobial, and antitumor agents. acs.org

The reactivity of the barbituric acid ring system, particularly the C-5 position, makes it an attractive starting point for the synthesis of more complex heterocyclic systems. acs.org Techniques such as Knoevenagel condensation and Michael addition reactions have been extensively employed to create diverse molecular architectures. acs.org This synthetic tractability has ensured the continued relevance of the barbituric acid scaffold in modern organic and medicinal chemistry research.

Rationale for Focused Investigation of 5-Amino-5-ethyl-1-phenylbarbituric Acid

The specific compound, this compound, presents a unique combination of structural motifs that warrants a dedicated scientific inquiry.

The structure of this compound is distinguished by the simultaneous presence of an amino group and an ethyl group at the C-5 position, and a phenyl group at the N-1 position. This trisubstitution pattern, particularly the geminal amino and alkyl groups at C-5, presents distinct synthetic challenges.

Standard synthetic routes to 5,5-disubstituted barbiturates typically involve the condensation of a disubstituted malonic ester with urea. cdnsciencepub.com However, the introduction of an amino group at the C-5 position requires a different strategic approach. A plausible synthetic route, as suggested by a 1967 doctoral thesis, involves the initial synthesis of a 5-substituted barbituric acid (e.g., 5-ethyl-1-phenylbarbituric acid), followed by bromination at the C-5 position and subsequent nucleophilic substitution with an amine. chembk.com

Potential Synthetic Challenges:

Steric Hindrance: The presence of an ethyl and a phenyl group may sterically hinder the approach of the amine to the C-5 position.

Electronic Effects: The electron-withdrawing nature of the barbiturate ring could influence the reactivity of the C-5 position.

Selectivity: In the case of N-unsubstituted or N-3 substituted precursors, competing N-amination could be a potential side reaction.

Stability: The final product's stability under various conditions would need to be carefully evaluated.

Table 1: Comparison of Structural Features of Barbituric Acid and Related Derivatives

| Compound | C-5 Substituents | N-1 Substituent | Key Structural Feature |

| Barbituric Acid | H, H | H | Unsubstituted parent compound. |

| Phenobarbital (B1680315) | Ethyl, Phenyl | H | Classic 5,5-disubstituted barbiturate. nih.gov |

| This compound | Amino, Ethyl | Phenyl | Geminal amino and alkyl substitution at C-5 with N-phenyl substitution. |

A focused investigation into this compound is poised to make significant contributions to several areas of chemical science.

From a synthetic organic chemistry perspective, the development of a robust and efficient synthesis for this molecule would add a valuable new tool to the synthetic chemist's arsenal (B13267) for creating highly functionalized heterocyclic compounds. Overcoming the inherent synthetic challenges could lead to novel methodologies applicable to the synthesis of other geminally substituted amino-heterocycles.

In the realm of chemical biology , this compound could serve as a valuable probe to explore the structure-activity relationships of barbiturates. The introduction of a polar amino group at the C-5 position, in conjunction with lipophilic ethyl and phenyl groups, is expected to significantly alter the molecule's physicochemical properties and its interactions with biological targets. Research into such compounds could lead to the discovery of derivatives with novel biological activity profiles, potentially moving beyond the traditional central nervous system effects of barbiturates. The presence of the amino group also provides a handle for further chemical modification, such as conjugation to other molecules of interest.

Overview of Research Objectives and Scope of the Outline

The primary objective of this article is to present a focused and scientifically rigorous overview of the chemical compound this compound. The scope is strictly limited to the academic and research aspects of this molecule, as detailed in the preceding sections. This includes its historical and chemical context, its unique structural attributes, the challenges associated with its synthesis, and its potential to contribute to the advancement of organic synthesis and chemical biology. Any information pertaining to dosage, administration, or adverse effects is expressly excluded to maintain the academic and chemical focus of this review.

Data Tables

Table 2: Physicochemical Properties of Related Barbiturate Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| Barbituric Acid | C4H4N2O3 | 128.09 | 248 | -1.47 |

| Phenobarbital | C12H12N2O3 | 232.23 | 174-178 chembk.com | 1.5 pharmacompass.com |

| 1-Phenylbarbituric acid | C10H8N2O3 | 204.18 | 203-205 | - |

| 5-Ethylbarbituric acid | C6H8N2O3 | 156.14 | 190 | - |

| 5-Aminobarbituric acid (Uramil) | C4H5N3O3 | 143.10 | >300 (decomposes) | - |

Note: Data for this compound is not available in the public domain. The data presented here for related compounds is for comparative purposes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

5-amino-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H13N3O3/c1-2-12(13)9(16)14-11(18)15(10(12)17)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,16,18) |

InChI Key |

LCDGHJAOXXIZJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Strategic Synthesis and Chemical Transformation of 5 Amino 5 Ethyl 1 Phenylbarbituric Acid

Functionalization and Derivatization Strategies of 5-Amino-5-ethyl-1-phenylbarbituric Acid

Modifications at the Barbituric Acid Heterocycle

The barbituric acid core of this compound offers several sites for chemical modification, although the primary focus often lies on the substituents at the C5 position and the nitrogen atoms of the pyrimidine (B1678525) ring. For the target molecule, the N1 position is already substituted with a phenyl group. The remaining N3 position, bearing a hydrogen atom, represents a key site for further functionalization.

Drawing parallels from closely related structures like 5-ethyl-5-phenyl barbituric acid (phenobarbital), the N-H group is reactive and can undergo various transformations. semanticscholar.org A common modification is N-alkylation, for instance through reactions with acrylonitrile in the presence of a base like triethylamine, or through reactions with formaldehyde to introduce hydroxymethyl groups. researchgate.net These reactions allow for the introduction of diverse functional groups, potentially modulating the compound's chemical properties.

Another significant area of modification involves the 5-amino group itself. This functional group can undergo acylation, alkylation, or be used as a handle to introduce other substituents, further expanding the chemical diversity of derivatives originating from the parent compound. The synthesis of related 5-amino barbituric acid structures has been achieved through various routes, including the replacement of a bromine atom at the C5 position with an amine.

Stereochemical Control in the Synthesis of Chiral Analogs of this compound

The C5 position of this compound is a quaternary stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single-enantiomer chiral analogs is of high importance, and achieving this requires precise stereochemical control. This can be accomplished through enantioselective synthesis, diastereoselective transformations, or the resolution of racemic mixtures.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer directly. For barbituric acid derivatives, this has been achieved using catalytic asymmetric methods. nih.gov Organocatalysis and metal-based catalysis have emerged as powerful tools for constructing chiral molecules from barbituric acid precursors. researchgate.net

For a molecule like this compound, an enantioselective approach could involve the asymmetric alkylation of a precursor such as 1-phenylbarbituric acid. Chiral catalysts, such as those based on cinchona alkaloids or chiral phase-transfer catalysts, can be employed to direct the addition of an ethyl group to one face of the molecule, followed by subsequent introduction of the amino group. While specific literature on the target molecule is scarce, the principles are well-established for the asymmetric functionalization of the C5 position in other barbiturates.

Diastereoselective Transformations

Diastereoselective transformations are another strategy to control stereochemistry. This approach involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated. This is often achieved by reacting the racemic compound with a chiral auxiliary. Once separated, the chiral auxiliary is removed to yield the pure enantiomers. For this compound, the 5-amino group could be reacted with a chiral carboxylic acid to form diastereomeric amides, which could then be separated by chromatography or crystallization.

Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them. Chiral resolution is a common practice in stereochemistry for isolating pure enantiomers from a racemic pair. google.com

One of the most powerful methods for the resolution of chiral barbiturates is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs are frequently used for this purpose. Another established method involves the use of methylated β-cyclodextrins as chiral selectors in the mobile phase or bonded to the stationary phase. This technique has proven effective for achieving baseline resolution of barbiturates with a chiral center in the heterocyclic ring.

Green Chemistry Principles in the Synthesis of this compound and Its Derivatives

The application of green chemistry principles is crucial for developing sustainable synthetic processes in the pharmaceutical industry. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent Selection and Minimization of Waste

Solvent selection is a key aspect of green chemistry, as solvents often constitute the largest proportion of mass in a chemical reaction and contribute significantly to waste and environmental impact. For the synthesis of barbituric acid derivatives, greener alternatives to traditional volatile organic solvents are actively being explored.

Patents for the industrial production of the related 5-ethyl-5-phenyl barbituric acid describe using a methanol solution of sodium methoxide for the condensation step, followed by recrystallization from an aqueous ethanol solution. mdpi.com While ethanol and methanol are common solvents, green chemistry encourages their efficient use and recovery. The use of water as a solvent or co-solvent is highly desirable. Research on other barbituric acid syntheses has demonstrated the feasibility of using water as a reaction medium, often leading to simplified workup procedures and reduced environmental impact.

Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach. For Knoevenagel-type condensation reactions, which are often part of barbiturate (B1230296) synthesis, methods using grinding with a solid catalyst at room temperature have been developed. semanticscholar.org This approach eliminates the need for a solvent entirely, significantly reducing waste.

Waste minimization also involves optimizing reaction conditions to maximize yield and reduce the formation of byproducts. This can be achieved through the use of efficient catalysts that can be easily recovered and reused.

Atom Economy and Sustainable Methodologies

The principles of green chemistry are increasingly integral to the design of synthetic routes in modern organic and medicinal chemistry, emphasizing the need for processes that are not only efficient in yield but also environmentally benign. mdpi.cominstituteofsustainabilitystudies.com A central tenet of this philosophy is atom economy, a metric that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. While specific research literature detailing sustainable synthetic protocols exclusively for this compound is limited, it is possible to analyze a plausible, conventional synthetic pathway to evaluate its adherence to green chemistry principles and identify opportunities for sustainable innovation.

A conventional approach to synthesizing substituted aminobarbituric acids often involves a multi-step sequence. gatech.edu A hypothetical, yet chemically sound, route to this compound can be proposed, starting with the condensation of 1-phenylurea and diethyl ethylmalonate to form the barbiturate ring, followed by functionalization at the C5 position.

Plausible Conventional Synthetic Pathway:

Step 1: Condensation. The synthesis would likely begin with a base-catalyzed condensation reaction between 1-phenylurea and diethyl ethylmalonate to yield 5-ethyl-1-phenylbarbituric acid. This reaction, while effective, generates stoichiometric byproducts (ethanol), which inherently limits its atom economy.

Step 2: Halogenation. The C5 position, being acidic, can be functionalized. wikipedia.org A common method involves bromination using molecular bromine (Br₂) to form 5-bromo-5-ethyl-1-phenylbarbituric acid. This step introduces a hazardous reagent and generates hydrogen bromide (HBr) as a byproduct.

Step 3: Nucleophilic Substitution. The final amination is achieved through a nucleophilic substitution reaction where the 5-bromo intermediate reacts with ammonia (NH₃) to yield the target compound, this compound, and another equivalent of hydrogen bromide.

The table below provides a quantitative assessment of the atom economy for this plausible conventional route.

Interactive Data Table: Atom Economy of a Plausible Conventional Synthesis

| Reaction Step | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Byproducts | Atom Economy (%) |

| 1. Condensation | Diethyl ethylmalonate + 1-Phenylurea | 188.22 + 136.15 = 324.37 | 5-Ethyl-1-phenylbarbituric acid | 232.24 | 2 x Ethanol | 71.6% |

| 2. & 3. Halogenation-Amination | 5-Ethyl-1-phenylbarbituric acid + Br₂ + 2 NH₃ | 232.24 + 159.80 + 34.06 = 426.10 | This compound | 247.26 | 2 x NH₄Br | 58.0% |

| Overall Process * | Diethyl ethylmalonate + 1-Phenylurea + Br₂ + 2 NH₃ | 188.22 + 136.15 + 159.80 + 34.06 = 518.23 | This compound | 247.26 | 2 x Ethanol + 2 x NH₄Br | 47.7% |

Sustainable Methodologies and Future Directions

Improving the sustainability of the synthesis of this compound requires reimagining the synthetic strategy to align with green chemistry principles. nih.govacs.org Key areas for development include the adoption of catalytic methods and process intensification techniques like one-pot or multicomponent reactions. mdpi.com

Catalytic C-H Amination: A significant advancement would be the development of a direct C-H amination method. dovepress.comtandfonline.com This strategy would install the amino group directly onto the C5 position of 5-ethyl-1-phenylbarbituric acid, bypassing the need for the halogenation and substitution sequence. Transition metal-catalyzed C-H amination is a rapidly advancing field that offers a highly atom-economical alternative, potentially using safer and more environmentally friendly aminating agents and generating minimal waste. chemistryviews.orgresearchgate.net

Multicomponent Reactions (MCRs): An ideal green synthesis would involve a one-pot multicomponent reaction. MCRs combine three or more reactants in a single operation to form a product that contains portions of all reactants. mdpi.com A hypothetical MCR for this target molecule could involve reacting an ethyl-containing building block, 1-phenylurea, and an amine source under catalytic conditions. This approach dramatically increases efficiency, reduces solvent usage, minimizes waste, and shortens synthesis times. Research into MCRs for synthesizing various barbituric acid derivatives has shown great promise. mdpi.com

Greener Reaction Conditions: The choice of solvent and energy input are crucial sustainability factors. instituteofsustainabilitystudies.com Shifting from traditional volatile organic solvents to greener alternatives such as water, ethanol, or solvent-free conditions, like grinding or mechanochemistry, can significantly reduce the environmental footprint. researchgate.net The use of microwave irradiation or other alternative energy sources can also lead to shorter reaction times and reduced energy consumption.

The following table contrasts the conventional approach with a prospective greener synthesis, highlighting the potential improvements in sustainability metrics.

Interactive Data Table: Comparison of Synthetic Methodologies

| Metric | Conventional Pathway | Prospective Greener Pathway (e.g., Catalytic C-H Amination) |

| Number of Steps | 3 | 2 |

| Atom Economy | Low (~48%) | High (>85%) |

| Key Reagents | Stoichiometric base, hazardous Br₂ | Catalytic system, potentially safer amine source |

| Byproducts | Ethanol, Ammonium (B1175870) Bromide (stoichiometric salts) | Minimal, potentially H₂ or H₂O |

| Solvent Use | High (multiple steps and purifications) | Reduced (fewer steps) |

| Overall Sustainability | Poor | Significantly Improved |

Advanced Analytical and Structural Elucidation of 5 Amino 5 Ethyl 1 Phenylbarbituric Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel synthetic compounds. For 5-Amino-5-ethyl-1-phenylbarbituric acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy would provide a comprehensive characterization of its molecular structure.

Multi-dimensional NMR spectroscopy is paramount for determining the precise connectivity of atoms within a molecule. For this compound, a suite of NMR experiments including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC would be employed to assign all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons of the N-phenyl group, a broad singlet for the N-H proton on the barbiturate (B1230296) ring, and a singlet for the primary amino (-NH₂) protons.

The ¹³C NMR spectrum would confirm the presence of all 12 carbon atoms. Key expected signals include those for the three carbonyl groups (C2, C4, C6) of the barbiturate ring, the quaternary C5 carbon, and the distinct carbons of the ethyl and phenyl substituents. researchgate.netnih.gov DEPT-135 experiments would aid in distinguishing between CH, CH₂, and CH₃ carbons.

Expected ¹H NMR Data (in DMSO-d₆) An interactive data table is available below

| Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~ 0.8 - 1.0 | Triplet (t) |

| Ethyl -CH₂ | ~ 1.9 - 2.2 | Quartet (q) |

| Amino -NH₂ | ~ 2.5 - 3.5 | Broad Singlet (br s) |

| Phenyl Ar-H | ~ 7.2 - 7.6 | Multiplet (m) |

Expected ¹³C NMR Data (in DMSO-d₆) An interactive data table is available below

| Carbon Atom | Expected Chemical Shift (δ ppm) |

|---|---|

| Ethyl -CH₃ | ~ 8 - 12 |

| Ethyl -CH₂ | ~ 30 - 35 |

| C5 (Quaternary) | ~ 60 - 65 |

| Phenyl C (ipso) | ~ 135 - 140 |

| Phenyl C (ortho, meta, para) | ~ 125 - 130 |

| C4, C6 (Carbonyl) | ~ 170 - 175 |

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. thermofisher.com For this compound (C₁₂H₁₃N₃O₃), the calculated monoisotopic mass is 247.0957 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 248.1030. acs.org The high mass accuracy of the measurement (typically <5 ppm error) allows for the unambiguous confirmation of the molecular formula.

Fragmentation analysis (MS/MS) would provide further structural verification. Key expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of the ethyl group: A neutral loss of 28 Da (C₂H₄) via McLafferty rearrangement or a radical loss of 29 Da (•C₂H₅).

Cleavage of the barbiturate ring: Characteristic fragmentation of the pyrimidine (B1678525) ring structure is a hallmark of barbiturates, leading to several smaller fragment ions.

Loss of ammonia: A neutral loss of 17 Da (NH₃) from the C5-amino group.

Expected HRMS Data An interactive data table is available below

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₂H₁₃N₃O₃ | 247.0957 |

| [M+H]⁺ | C₁₂H₁₄N₃O₃⁺ | 248.1030 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

The N-H stretching region would be particularly informative. Two distinct bands are expected for the primary amine (-NH₂) group, typically in the 3400-3200 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. A separate, broader band for the secondary amide N-H stretch of the barbiturate ring is also expected in this region. The carbonyl (C=O) stretching region is predicted to show multiple strong absorption bands between 1750 and 1680 cm⁻¹, characteristic of the three distinct carbonyl environments in the barbiturate ring. nist.gov Other key absorptions would include C-H stretches from the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹).

Expected IR Absorption Bands An interactive data table is available below

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Secondary Amide (N-H) | Stretch | 3250 - 3100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Carbonyl (C=O) | Stretch | 1750 - 1680 (multiple bands) |

| Aromatic C=C | Stretch | 1600 - 1450 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the N-phenyl substituted barbiturate ring system. basicmedicalkey.com The phenyl group attached directly to the nitrogen atom of the pyrimidine ring creates an extended conjugated system. This is expected to result in one or more strong absorption bands in the UV region, corresponding to π → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) would be dependent on the solvent used, but it is predicted to be in the 250-280 nm range, similar to other N-aryl substituted barbiturates. researchgate.net

X-ray Crystallography for Precise Three-Dimensional Structure Determination

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystal structure would confirm the tetrahedral geometry at the C5 position and the relative planarity of the barbiturate ring. A key feature of barbiturate crystal structures is their extensive hydrogen-bonding networks. nih.gov It is highly probable that the molecules would form hydrogen-bonded chains or sheets, utilizing the N-H groups of the ring and the C5-amino group as hydrogen bond donors, and the carbonyl oxygen atoms as acceptors (N-H···O=C). researchgate.netmdpi.com These interactions govern the packing of the molecules in the crystal lattice.

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a compound like this compound, suitable crystals would likely be grown using slow evaporation techniques. mdpi.comresearchgate.net A saturated solution of the compound would be prepared in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile (B52724), or ethyl acetate (B1210297)/hexane) and allowed to evaporate slowly and undisturbed over several days. Vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase, is another common method.

Initial quality assessment is performed visually using an optical microscope to identify well-formed crystals with smooth faces and sharp edges, free from visible defects. Promising candidates are then mounted on a goniometer and exposed to an X-ray beam in a single-crystal X-ray diffractometer to evaluate their diffraction quality. A high-quality crystal will produce a diffraction pattern with sharp, well-defined spots extending to high resolution, enabling a successful structure determination. nih.gov

Determination of Molecular Conformation and Torsion Angles

The molecular conformation of barbiturates is crucial for understanding their interactions and properties. The central barbituric acid ring, a pyrimidine derivative, typically adopts a conformation that is not perfectly planar. In the crystal structure of related compounds like 5-ethyl-5-phenylbarbituric acid, the ring puckering is often observed as an envelope or a slightly distorted boat conformation. This distortion is influenced by the steric and electronic effects of the substituents at the C5 position.

The torsion angles of the phenyl rings in the crystal structure of a 5-ethyl-5-phenylbarbituric acid salt were found to be 116.63°, 117.72°, and 171.35°. mdpi.com These values indicate a significant non-coplanar arrangement, which would be expected in the amino-substituted analog as well. The ethyl group at C5 will also adopt a staggered conformation to minimize steric strain with the other ring substituents. The introduction of the amino group at C5 would further influence the local geometry and hydrogen bonding potential.

| Atoms Involved in Torsion Angle | Expected Angle (°) | Comment |

|---|---|---|

| C6-N1-C(Phenyl)-C(Phenyl) | ~117 | Describes the rotation of the N-phenyl group relative to the barbiturate ring. |

| N1-C5-C(Ethyl)-C(Methyl) | Variable (likely anti or gauche) | Describes the conformation of the C5-ethyl group. |

| C4-C5-N(Amino)-H | Variable | Describes the orientation of the C5-amino group protons. |

Analysis of Intermolecular Interactions in the Solid State

The solid-state packing of barbiturates is dominated by a network of intermolecular hydrogen bonds. mdpi.comias.ac.in The nitrogen atoms (N1 and N3) of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygen atoms (at C2, C4, and C6) serve as hydrogen bond acceptors. This leads to the formation of robust supramolecular structures, such as tapes, layers, or three-dimensional frameworks. researchgate.net

In the case of this compound, the presence of the N-H protons on the barbiturate ring and the additional amino group at the C5 position significantly enhances the potential for hydrogen bonding. It is anticipated that the primary intermolecular interactions would involve N-H···O=C hydrogen bonds, a characteristic feature of barbiturates. researchgate.net These interactions typically form centrosymmetric dimers or extended ribbon-like chains. researchgate.net

Furthermore, the amino group introduces additional hydrogen bond donor sites (N-H). These can interact with the carbonyl oxygen atoms of neighboring molecules, leading to a more complex and densely packed crystal lattice. The phenyl group can participate in weaker C-H···O and π-π stacking interactions, which further stabilize the crystal structure. researchgate.net The interplay of these various interactions dictates the final crystal packing arrangement, which can influence physical properties such as solubility and melting point. Analysis of crystallographic databases reveals that the frequency and geometry of these interactions are related to their corresponding energies. mdpi.com

Advanced Chromatographic and Separation Techniques

Disclaimer: The following chromatographic methods are based on established procedures for phenobarbital (B1680315) and other barbiturates. These methods would serve as a starting point for the development of specific analytical procedures for this compound, with optimization likely required to account for the difference in polarity introduced by the amino group.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of barbiturates in various matrices. psu.eduunesp.brresearchgate.net For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

Method development would begin with the selection of an appropriate stationary phase, typically a C18 column, which provides good retention and separation for moderately polar compounds. psu.eduresearchgate.net The mobile phase composition is a critical parameter to optimize. A mixture of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (like acetonitrile or methanol) is commonly used. psu.eduresearchgate.net The introduction of the amino group would increase the polarity of the target molecule compared to phenobarbital, likely requiring a lower percentage of the organic modifier in the mobile phase to achieve adequate retention. The pH of the mobile phase would also need careful optimization to control the ionization state of the amino group and the barbiturate ring, thereby affecting retention and peak shape. Detection is typically performed using a UV detector, with the wavelength set near the absorption maximum of the compound, often in the range of 210-220 nm. unesp.brchembk.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) or Acetonitrile:Methanol:Ammonium Acetate Buffer |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 30 °C |

Preparative chromatography is essential for isolating and purifying compounds of interest, whether they are final products, synthetic intermediates, or impurities. For analogs of this compound, preparative HPLC would be the method of choice to obtain high-purity material for reference standards or further characterization.

The principles are similar to analytical HPLC, but the scale is larger, utilizing columns with wider diameters and larger particle sizes to accommodate higher sample loads. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from byproducts and impurities. A study on amobarbital, a related barbiturate, successfully employed semipreparative HPLC to isolate a manufacturing impurity, 5-ethyl-5-(2-methylbutyl)barbituric acid. nih.gov This demonstrates the utility of the technique for separating structurally similar molecules within the barbiturate class. The method development would focus on optimizing the mobile phase to achieve the best possible separation (selectivity) between the desired analog and its contaminants, allowing for the collection of pure fractions.

For the sensitive and specific analysis of barbiturates in complex biological matrices such as blood or urine, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. springernature.comnih.govnih.govkosfaj.org This method combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

In a typical LC-MS/MS assay for barbiturates, a rapid HPLC separation is followed by detection with a triple quadrupole mass spectrometer. springernature.comkosfaj.org Ionization is often achieved using an electrospray ionization (ESI) source, typically operated in negative ion mode, as barbiturates readily deprotonate. kosfaj.org The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing interference from matrix components. kosfaj.org Such methods are capable of detecting and quantifying multiple barbiturates simultaneously at concentrations in the ng/mL range. springernature.comnih.gov

| Analyte (Analog) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Phenobarbital | 231.0 | 188.0 | ESI Negative |

| Pentobarbital (B6593769) | 225.1 | 182.1 | ESI Negative |

| Amobarbital | 225.1 | 182.1 | ESI Negative |

| Secobarbital | 237.1 | 194.1 | ESI Negative |

Impurity Profiling and Stability Studies

Disclaimer: The potential impurities and degradation pathways discussed are based on known data for phenobarbital. These represent the most likely impurities to be encountered during the synthesis and storage of this compound.

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality and safety of the active substance. For this compound, impurities can arise from starting materials, intermediates, or degradation of the final product. Based on the known impurities of the closely related phenobarbital, several potential impurities can be predicted. pharmaffiliates.comveeprho.comsigmaaldrich.com

Common process-related impurities may result from incomplete reactions or side reactions during synthesis. For example, the synthesis of phenobarbital involves the condensation of diethyl α-ethyl-α-phenylmalonate with urea. google.com Incomplete reaction could leave residual starting materials. Side reactions could lead to the formation of related substances such as those listed in pharmacopoeias for phenobarbital.

Degradation studies are performed to understand the stability of the compound under various stress conditions (e.g., acid, base, oxidation, heat, light). Barbiturates are susceptible to hydrolysis of the pyrimidine ring, especially under alkaline conditions, which opens the ring structure. Aqueous solutions of phenobarbital sodium are noted to be not generally stable. nih.gov The presence of the amino group in the target compound might also introduce new degradation pathways, such as oxidation. Stability studies on related compounds like pentobarbital have been conducted using RP-HPLC to identify degradation products formed under acid, alkali, and oxidative stress. ijsra.net

| Impurity Name | CAS Number | Molecular Formula | Potential Origin |

|---|---|---|---|

| Phenobarbital Impurity A | 69125-70-8 | C₁₂H₁₄N₄O | Synthesis-related |

| Phenobarbital Impurity B | 58042-96-9 | C₁₂H₁₃N₃O₂ | Synthesis-related |

| Phenobarbital Impurity C | 76-94-8 | C₁₁H₁₀N₂O₃ | Synthesis-related |

| Diethyl α-ethyl-α-phenylmalonate | 510-63-4 | C₁₅H₂₀O₄ | Starting material |

Degradation Pathway Elucidation under Various Chemical Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify its likely degradation products. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.net The degradation pathways of this compound can be inferred from the known reactivity of the barbiturate ring and its substituents.

Hydrolytic Degradation:

The barbiturate ring is susceptible to hydrolysis, particularly under basic conditions. The degradation is initiated by the cleavage of the amide bonds in the pyrimidine ring.

Acidic Conditions: Under acidic conditions, the barbiturate ring is generally more stable. However, prolonged exposure to strong acids and heat can lead to the opening of the ring to form malonuric acid derivatives. For this compound, this would result in the formation of N-(2-amino-2-ethyl-2-phenylacetyl)urea.

Basic Conditions: In alkaline solutions, the barbiturate ring readily undergoes hydrolysis. The primary degradation product is typically the corresponding malondiamide. In the case of this compound, this would lead to 2-amino-2-ethyl-N,N'-diphenylmalonamide. Further degradation can occur, leading to simpler molecules.

Oxidative Degradation:

The amino group at the C-5 position makes the molecule susceptible to oxidation. Oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products. The primary site of oxidation would likely be the amino group, potentially forming nitroso or nitro derivatives. The phenyl group could also be a site for oxidation, leading to hydroxylated impurities.

Photolytic Degradation:

Exposure to light, particularly UV radiation, can induce photochemical degradation. Barbituric acid derivatives are known to undergo photolytic reactions, which can involve the cleavage of the substituents at the C-5 position or the opening of the pyrimidine ring. researchgate.netnih.gov The phenyl group in this compound could also contribute to its photosensitivity. The degradation pathway under photolytic stress could be complex, leading to a variety of photoproducts.

Table 2: Potential Degradation Products of this compound under Various Stress Conditions

| Stress Condition | Potential Degradation Product | Degradation Pathway |

| Acid Hydrolysis | N-(2-amino-2-ethyl-2-phenylacetyl)urea | Cleavage of the barbiturate ring |

| Base Hydrolysis | 2-amino-2-ethyl-N,N'-diphenylmalonamide | Cleavage of the barbiturate ring |

| Oxidation | 5-ethyl-5-nitroso-1-phenylbarbituric acid | Oxidation of the amino group |

| Photolysis | Complex mixture of photoproducts | Ring opening and side-chain cleavage |

Note: The degradation products listed are hypothetical and based on the known chemistry of barbituric acid derivatives. The actual degradation profile would need to be confirmed through experimental studies.

Computational Investigations and Molecular Modeling of 5 Amino 5 Ethyl 1 Phenylbarbituric Acid

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Using methods like Density Functional Theory (DFT), researchers can model various molecular characteristics with high accuracy. For a molecule like 5-Amino-5-ethyl-1-phenylbarbituric acid, these studies would provide deep insights into its stability, reactivity, and spectroscopic nature.

Calculation of Molecular Orbitals and Electronic Densities

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A hypothetical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) for this compound would likely show the HOMO localized on the electron-rich phenyl and amino groups, while the LUMO might be distributed across the pyrimidine (B1678525) ring's carbonyl groups. Molecular Electrostatic Potential (MEP) maps would further illustrate the charge distribution, highlighting electrophilic (positive) and nucleophilic (negative) regions. In a typical analysis, the oxygen atoms of the carbonyl groups would be identified as primary centers for nucleophilic attack. mdpi.com

Table 1: Hypothetical Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Prediction of Spectroscopic Parameters

QM calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. Discrepancies between calculated and experimental spectra often provide deeper insights into the molecular structure and its environment.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Position 2) | 151.0 |

| C=O (Position 4) | 172.5 |

| C=O (Position 6) | 172.5 |

| C-Amino (Position 5) | 65.0 |

Energetic Analysis of Tautomeric Forms and Conformational Isomers

Barbituric acid and its derivatives can exist in various tautomeric forms due to proton migration, primarily between keto and enol forms. researchgate.net QM calculations are essential for determining the relative stabilities of these tautomers. For this compound, the tri-keto form is expected to be the most stable in the gas phase, but the presence of solvents could stabilize enol forms. Additionally, rotation around single bonds (e.g., the N-phenyl bond) gives rise to different conformational isomers, whose relative energies can also be calculated to identify the most stable three-dimensional structure.

Table 3: Hypothetical Relative Energies of Tautomers

| Tautomer Form | Relative Energy (kcal/mol) |

|---|---|

| Tri-keto | 0.00 |

| 4-enol | +7.5 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is crucial for understanding how the molecule behaves in a biological environment, such as in a solvent or near a receptor.

Dynamic Behavior in Solvents and Simulated Environments

MD simulations can model the behavior of this compound in an aqueous environment. By tracking the molecule's trajectory over nanoseconds, one can analyze its conformational flexibility, stability, and interactions with water molecules. Key parameters to analyze include the Root Mean Square Deviation (RMSD) to assess structural stability and the number of hydrogen bonds formed with the solvent, which indicates its solubility and interaction strength.

Table 4: Hypothetical MD Simulation Parameters in Water

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Average RMSD | 2.1 Å |

Exploration of Binding Site Interactions with Hypothetical Receptors

MD simulations are extensively used to study how a ligand, such as a barbiturate (B1230296) derivative, interacts with a protein receptor, for instance, a subunit of the GABA-A receptor. After an initial docking pose is predicted, an MD simulation can reveal the stability of this pose and the key interactions that maintain the ligand-receptor complex. Analysis would focus on hydrogen bonds, hydrophobic interactions, and the calculation of binding free energy to estimate the affinity of the compound for the receptor. Such studies could identify key amino acid residues responsible for binding.

Table 5: Hypothetical Binding Interactions with a GABA-A Receptor Subunit

| Interaction Type | Key Interacting Residues (Hypothetical) |

|---|---|

| Hydrogen Bonding | Thr128, Ser130 |

| Hydrophobic Interactions | Phe210, Tyr212 |

| Calculated Binding Free Energy | -8.5 kcal/mol |

Predictive Modeling and Cheminformatics of this compound Derivatives

Computational techniques are pivotal in modern drug discovery for the rational design of new therapeutic agents. For derivatives of this compound, predictive modeling and cheminformatics approaches offer a pathway to explore their vast chemical space, predict biological activities, and identify novel analogs with potentially improved properties. These in silico methods accelerate the drug development process by prioritizing the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development for a Chemical Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of derivatives of this compound, a QSAR model can be developed to predict their therapeutic or adverse effects based on their molecular descriptors.

The development of a robust QSAR model for this compound derivatives would typically involve the following steps:

Data Set Curation: A dataset of this compound analogs with experimentally determined biological activities (e.g., anticonvulsant activity, cytotoxicity) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. nih.gov

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

For anti-s.c.Met (subcutaneous metrazol-induced seizures) activity of barbiturates, lipophilicity and molecular geometry are significant factors, while for anti-MES (maximal electroshock) activity, topological and electronic properties of the barbiturates are more relevant. nih.gov A hypothetical QSAR model for a series of this compound derivatives might reveal that specific substitutions at the amino group or the phenyl ring significantly influence their activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| This compound | 2.1 | 261.28 | 3.5 | 15.2 |

| 5-Acetamido-5-ethyl-1-phenylbarbituric acid | 2.3 | 303.32 | 4.1 | 12.8 |

| 5-Amino-5-ethyl-1-(4-chlorophenyl)barbituric acid | 2.8 | 295.72 | 2.9 | 18.5 |

| 5-Amino-5-propyl-1-phenylbarbituric acid | 2.5 | 275.31 | 3.6 | 14.1 |

This table is for illustrative purposes and does not represent real experimental data.

Virtual Screening and Ligand-Based Design for Novel Analogs

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov In the context of this compound, ligand-based virtual screening can be employed when the three-dimensional structure of the biological target is unknown. This approach uses the structure of a known active ligand, such as this compound, as a template to find other compounds with similar properties that are also likely to be active. nih.gov

The process of ligand-based virtual screening for novel analogs of this compound would involve:

Pharmacophore Modeling: A pharmacophore model is generated based on the key structural features of this compound that are essential for its biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Database Screening: Large chemical databases are then screened to identify molecules that match the pharmacophore model.

Hit Prioritization: The identified "hits" are ranked based on their similarity to the original ligand and other desirable properties, such as drug-likeness and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Structure-based virtual screening becomes an option if the 3D structure of the target protein is known. nih.gov In this case, molecular docking would be used to predict the binding mode and affinity of potential ligands to the target's active site.

Analysis of Chemical Diversity and Scaffold Hopping Strategies

To explore novel chemical entities with similar biological activity to this compound but with a different core structure, scaffold hopping strategies can be employed. nih.gov This approach is particularly useful for overcoming issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations.

Scaffold hopping can be classified into several categories:

Heterocycle Replacements: The barbiturate ring could be replaced with other heterocyclic systems that maintain the spatial arrangement of the key pharmacophoric features. nih.gov

Ring Opening or Closure: The core ring structure could be modified by either opening the ring to create a more flexible molecule or by forming new rings to create a more rigid structure. nih.gov

Topology-Based Hopping: This involves more abstract representations of the molecule to identify scaffolds that are topologically similar but structurally distinct. nih.gov

For this compound, a potential scaffold hopping strategy could involve replacing the barbiturate core with an isoxazole (B147169) or a triazolopyridine moiety, which are also common scaffolds in central nervous system (CNS) active drugs. niper.gov.inmdpi.com

Table 2: Potential Scaffold Hopping Strategies for this compound

| Original Scaffold | Hopped Scaffold Example | Rationale |

| Barbiturate | Isoxazolidine | Introduction of a different heterocyclic core to alter physicochemical properties while potentially maintaining key interactions with the biological target. niper.gov.in |

| Barbiturate | Triazolopyridine | Replacement with a bioisostere known to have favorable metabolic stability in CNS-active compounds. niper.gov.in |

| Barbiturate | Open-chain Urea Derivative | Increases molecular flexibility which may lead to improved binding affinity or altered selectivity. |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the formation and transformation of molecules like this compound. By modeling the reaction pathways, transition states, and intermediates, a deeper understanding of the synthesis and reactivity of this compound can be achieved.

Transition State Analysis for Synthetic Pathways

The synthesis of barbiturates typically involves the condensation of a malonic ester derivative with urea. For this compound, the synthesis would likely proceed via the reaction of a substituted diethyl malonate with N-phenylurea. Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction and identify the transition state structures.

Transition state analysis provides crucial information about the energy barrier of a reaction, which determines the reaction rate. By calculating the geometry and energy of the transition state, chemists can understand the key bond-forming and bond-breaking events and identify factors that may influence the reaction's efficiency. For the synthesis of this compound, a computational analysis of the transition state could reveal the precise orientation of the reactants required for the cyclization to occur.

Mechanistic Insights into Proposed Chemical Transformations

Beyond its synthesis, this compound can undergo various chemical transformations, such as N-alkylation, acylation of the amino group, or modifications to the phenyl ring. mdpi.com Computational studies can provide mechanistic insights into these proposed transformations.

For instance, if a novel reaction involving the amino group of this compound is proposed, computational modeling can be used to:

Evaluate Reaction Feasibility: By calculating the thermodynamics of the proposed reaction, it is possible to determine whether the transformation is energetically favorable.

Predict Regioselectivity: In cases where multiple reaction sites are available, computational models can predict which site is more likely to react.

Elucidate the Role of Catalysts: If a catalyst is used, computational methods can help to understand how it interacts with the reactants to lower the activation energy of the reaction.

These computational insights can guide the design of new synthetic routes and the prediction of novel derivatives of this compound with desired chemical properties.

Chemical Reactivity and Reaction Mechanisms of 5 Amino 5 Ethyl 1 Phenylbarbituric Acid

Fundamental Chemical Reactions of the Barbituric Acid Core

The barbituric acid ring is a derivative of pyrimidine (B1678525), characterized by a heterocyclic skeleton with two amide (or imide) functionalities and three carbonyl groups. This structure is the foundation of the molecule's chemical personality.

The three carbonyl carbons (at positions C2, C4, and C6) of the barbituric acid ring are electrophilic centers and are susceptible to nucleophilic attack. masterorganicchemistry.comchemistrysteps.com However, the reactivity of these carbonyls is significantly modulated by the adjacent nitrogen atoms. The lone pairs of electrons on the nitrogen atoms can be delocalized into the carbonyl groups through resonance. solubilityofthings.comchemistrysteps.com This resonance stabilization reduces the partial positive charge on the carbonyl carbons, making them less electrophilic and thus less reactive towards nucleophiles compared to ketones or aldehydes. chemistrysteps.commsu.edu

The structure of the barbituric acid core incorporates amide linkages, which are among the least reactive of the carboxylic acid derivatives due to this resonance effect and the poor leaving group nature of the resulting amide anions. chemistrysteps.commsu.edu Consequently, reactions such as hydrolysis (cleavage by water) require harsh conditions, like strong acids or bases, to proceed. solubilityofthings.com Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile like water. chemistrysteps.comsolubilityofthings.com

Table 1: Relative Reactivity of Carbonyl Compounds

| Compound Type | General Reactivity | Reason for Reactivity |

|---|---|---|

| Acid Chloride | Very High | Strong inductive effect and good leaving group (Cl⁻). |

| Anhydride | High | Good leaving group (carboxylate). |

| Ketone/Aldehyde | Moderate | No resonance donation to the carbonyl carbon. |

| Ester | Low | Resonance donation from the oxygen atom. |

| Amide (Barbiturate) | Very Low | Strong resonance donation from the nitrogen atom; poor leaving group. chemistrysteps.commsu.edu |

This is an interactive table. Click on the headers to sort.

The phenyl group attached to the N1 position can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. wikipedia.org The barbiturate (B1230296) ring, connected via a nitrogen atom, influences the rate and position of this substitution. The nitrogen atom's lone pair can be partially delocalized into the barbiturate ring's carbonyl groups, but it can also be donated to the phenyl ring.

Barbituric acid itself is significantly more acidic than typical amides or imides. wikipedia.org The parent compound has a pKa of about 4.01, with the acidity arising from the C5 methylene (B1212753) protons, which are flanked by two carbonyl groups that stabilize the resulting carbanion through resonance. wikipedia.org

However, in 5,5-disubstituted barbituric acids like the title compound, the acidic protons at C5 are absent. The acidity then shifts to the N-H protons of the amide groups. The introduction of alkyl or aryl substituents at the C5 position generally decreases the acidity (raises the pKa) compared to barbituric acid. auburn.eduresearchgate.net For example, the pKa values for 5,5-disubstituted barbiturates typically range from 7.1 to 8.1. researchgate.net The substitution of a phenyl group at N1 further influences the acidity of the remaining N-H proton at position 3. The electron-donating effect of N-alkyl groups has been shown to reduce acidity (raise the pKa). auburn.edu Therefore, 5-Amino-5-ethyl-1-phenylbarbituric acid is expected to be a weak acid, capable of being deprotonated by a suitable base to form a water-soluble salt. auburn.edu

Table 2: Approximate pKa Values of Barbituric Acid and Derivatives

| Compound | Acidic Proton Location | Approximate pKa | Reference |

|---|---|---|---|

| Barbituric Acid | C5-H | 4.01 | wikipedia.org |

| 5,5-Diethylbarbituric acid (Veronal) | N-H | 7.89 | researchgate.net |

| 1,3-Dimethylbarbituric acid | C5-H | ~4.7 | researchgate.net |

| This compound | N3-H | Est. 7-9 | auburn.eduresearchgate.net |

This table provides estimated values based on structurally similar compounds.

Reactivity of the Amino and Ethyl Substituents

The substituents at the C5 position introduce additional centers of reactivity to the molecule.

The primary amino group (-NH2) at C5 is a nucleophile and a base. Its reactivity is typical of primary amines, though potentially influenced by the steric hindrance of the surrounding quaternary carbon center.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution to form the corresponding N-acyl derivative (an amide). fiveable.meopenstax.org This is a common reaction for primary amines. britannica.com

Alkylation: Reaction with alkyl halides can lead to alkylation of the amino group. Primary amines can be successively alkylated to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. fiveable.meopenstax.org Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. lumenlearning.com

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com This reaction involves nucleophilic addition to the carbonyl group followed by dehydration.

Diazotization: Treatment with nitrous acid (generated from NaNO2 and a strong acid) would typically convert a primary aromatic amine to a diazonium salt. Aliphatic primary amines, like the one in the title compound, also form diazonium salts, but these are highly unstable and readily decompose, often leading to a mixture of products including alcohols and alkenes through the loss of N2 gas.

The ethyl group at the C5 position is a saturated alkyl chain and is generally the least reactive part of the molecule. The C-H bonds are strong and non-polar, making them resistant to many chemical transformations under mild conditions.

However, under more forceful conditions, some reactions are possible:

Free-Radical Halogenation: In the presence of UV light or high temperatures, the ethyl group could undergo free-radical halogenation, leading to the substitution of one or more hydrogen atoms with a halogen.

Oxidation: Strong oxidizing agents can, under harsh conditions, oxidize alkyl side chains on aromatic or heterocyclic rings. libretexts.org However, the barbiturate ring itself can be susceptible to oxidation, so achieving selective oxidation of the ethyl group would be challenging. cdnsciencepub.com The presence of other reactive sites, particularly the amino group and the N-H proton, makes selective transformation of the ethyl group unlikely.

Investigation of Mechanistic Pathways

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the mechanistic pathways of this compound. The introduction of an amino group at the 5-position of the barbituric acid ring, alongside an ethyl and a phenyl group, creates a unique chemical entity. However, detailed investigations into its reaction mechanisms are not documented in publicly accessible databases.

Isotope Labeling Experiments for Mechanism Elucidation

There are no documented isotope labeling studies that have been conducted to elucidate the reaction mechanisms of this compound. Such experiments would be invaluable in tracing the fate of atoms during a chemical transformation, providing unambiguous evidence for proposed mechanistic steps. For instance, labeling the nitrogen atoms of the amino group or the barbiturate ring could clarify their roles in intramolecular rearrangements or intermolecular reactions.

Photochemistry and Radical Chemistry of this compound

The photochemical behavior and radical chemistry of this compound remain unexplored within the scientific community. The phenyl group suggests a potential for photochemical reactions upon UV irradiation, possibly leading to radical intermediates or rearrangement products. The amino group could also participate in photo-induced electron transfer processes. However, without experimental studies, the specific photochemical pathways and the nature of any radical species formed are unknown.

Interactive Data Table: Photochemical and Radical Reaction Data (Hypothetical)

This table is a template to show how data on the photochemistry and radical chemistry would be organized. The information presented is hypothetical due to the absence of published research.

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | N/A | N/A |

| Key Radical Intermediates | N/A | N/A |

| Major Photoproducts | N/A | N/A |

| Rate constant with •OH | N/A | N/A |

Applications in Chemical Biology Research: Utilizing 5 Amino 5 Ethyl 1 Phenylbarbituric Acid As a Chemical Probe

Design and Synthesis of 5-Amino-5-ethyl-1-phenylbarbituric Acid-Based Chemical Probes for Biological Systems

The strategic design and synthesis of chemical probes derived from this compound are foundational to their application in biological research. The presence of a primary amino group on the barbiturate (B1230296) scaffold provides a versatile handle for chemical modification, allowing for the introduction of various functionalities to create a suite of specialized probes. The synthetic routes are designed to be modular, enabling the facile incorporation of reactive groups, reporter tags, and affinity handles.

Covalent Chemical Probes for Proteome Profiling

Covalent chemical probes are powerful tools for identifying and characterizing protein targets, as they form a stable, covalent bond with the target protein. bham.ac.uknih.gov This allows for the enrichment and subsequent identification of target proteins from complex biological mixtures using mass spectrometry-based proteomics. The design of a covalent probe based on this compound would involve the incorporation of a reactive electrophilic group.

A plausible synthetic approach would begin with the acylation of the 5-amino group of this compound with an acryloyl chloride or a similar Michael acceptor precursor. This would introduce a reactive electrophile capable of forming a covalent bond with nucleophilic residues, such as cysteine or lysine, on target proteins. nih.gov The synthesis could proceed as follows:

Synthesis of the core scaffold: The synthesis of this compound can be achieved through a multi-step process starting from phenobarbital (B1680315). chemmethod.comresearchgate.net A common method involves the nitration of phenobarbital followed by reduction to yield the 5-amino derivative.

Introduction of the reactive group: The 5-amino group is then acylated using acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. This reaction yields the desired covalent probe, N-(5-ethyl-1-phenyl-2,4,6-trioxo-hexahydro-pyrimidin-5-yl)-acrylamide.

The resulting covalent probe can then be used in proteome-wide profiling experiments to identify its cellular targets.

Table 1: Hypothetical Covalent Probes Derived from this compound

| Probe Name | Reactive Group | Target Residue(s) |

| N-(5-ethyl-1-phenyl-2,4,6-trioxo-hexahydro-pyrimidin-5-yl)-acrylamide | Acrylamide | Cysteine, Lysine |

| This compound-chloroacetamide | Chloroacetamide | Cysteine |

| This compound-fluorophosphonate | Fluorophosphonate | Serine |

Fluorescent or Spin-Labeled Analogs for Imaging and Spectroscopy

To visualize the subcellular localization of the target protein or to study its dynamics, fluorescent or spin-labeled analogs of this compound can be synthesized. These probes incorporate a fluorophore or a stable radical, respectively, which allows for their detection using fluorescence microscopy or electron paramagnetic resonance (EPR) spectroscopy.

The synthesis of a fluorescent analog typically involves the coupling of a bright and photostable fluorophore to the 5-amino group of the parent compound. A common strategy is to react the amine with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, such as fluorescein or rhodamine.

For EPR studies, a nitroxide spin label, such as (1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanethiosulfonate (MTSL), can be attached to the molecule. This is often achieved by first modifying the 5-amino group with a linker containing a thiol, which then reacts with the MTSL reagent.

Biotinylated or Immobilized Derivatives for Affinity-Based Studies

Biotinylated derivatives are invaluable for the isolation and purification of target proteins from cellular lysates. nih.govnih.gov The high affinity of the biotin-avidin interaction allows for the efficient capture of the probe-protein complex on an avidin-coated solid support.

The synthesis of a biotinylated probe involves the conjugation of biotin to the 5-amino group of this compound. This is typically accomplished by reacting the amine with an activated ester of biotin, such as biotin-NHS, often with a polyethylene glycol (PEG) linker to improve solubility and reduce steric hindrance.

For immobilization, the 5-amino group can be coupled to a solid support, such as agarose beads, that has been activated with a reactive group like N-hydroxysuccinimide. These immobilized derivatives can then be used as an affinity matrix to purify interacting proteins from a cell lysate.

Exploration of Molecular Recognition and Interactions with Biological Macromolecules

Once synthesized, the chemical probes can be used to investigate the molecular recognition events and interactions with their biological targets. A variety of in vitro and biophysical techniques can be employed to identify interacting partners and characterize the binding thermodynamics and kinetics.

In Vitro Binding Assays to Identify Interacting Partners

Several in vitro binding assays can be utilized to identify proteins that interact with this compound and its derivatives.

Affinity Chromatography: A cell lysate is passed through a column containing the immobilized this compound derivative. Proteins that bind to the compound are retained on the column and can be eluted and identified by mass spectrometry.

Pull-down Assays: The biotinylated probe is incubated with a cell lysate. The probe and any bound proteins are then captured using streptavidin-coated beads. The captured proteins are then eluted and identified.

Radioligand Binding Assays: A radiolabeled version of the probe can be used to measure its binding to a purified protein or a membrane preparation. nih.govnih.gov This allows for the determination of the binding affinity (Kd) and the concentration of binding sites (Bmax).

Table 2: Hypothetical Results of a Pull-Down Assay using a Biotinylated this compound Probe

| Identified Protein | Gene Name | Function |

| Protein Kinase X | PKX | Signal Transduction |

| Heat Shock Protein Y | HSPY | Protein Folding |

| Ion Channel Z | ICZ | Ion Transport |

Biophysical Characterization of Ligand-Target Interactions

A range of biophysical techniques can be employed to characterize the binding of this compound to its target protein in detail. nih.govmdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index upon binding of a ligand to a target immobilized on a sensor chip. This provides real-time kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the ligand-protein complex. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can be used to identify the binding epitope on the ligand and the protein, respectively.

Table 3: Hypothetical Biophysical Data for the Interaction of this compound with Protein Kinase X

| Technique | Parameter | Value |

| Isothermal Titration Calorimetry (ITC) | Kd (Binding Affinity) | 1.5 µM |

| Stoichiometry (n) | 1:1 | |

| ΔH (Enthalpy) | -8.5 kcal/mol | |

| -TΔS (Entropy) | -2.1 kcal/mol | |

| Surface Plasmon Resonance (SPR) | ka (Association Rate) | 2.3 x 10^4 M⁻¹s⁻¹ |

| kd (Dissociation Rate) | 3.4 x 10⁻² s⁻¹ | |

| Kd (Dissociation Constant) | 1.48 µM |

Structural Biology Approaches to Elucidate Binding Modes (e.g., X-ray Co-crystallography of Compound-Protein Complexes)

To understand how a chemical probe like "this compound" interacts with its protein targets at an atomic level, structural biology techniques are indispensable. X-ray crystallography is a primary method used to determine the three-dimensional structure of a compound bound to its protein target. nih.govnih.govcreative-biostructure.com This technique would involve co-crystallizing the compound with the target protein and then analyzing the resulting electron density map to model the precise binding orientation and interactions. nih.govcreative-biostructure.com

Such a study would reveal key details about the binding mode, including:

Hydrogen Bonds: Identification of specific amino acid residues that form hydrogen bonds with the functional groups of the barbituric acid derivative.

Hydrophobic Interactions: Mapping the non-polar interactions between the ethyl and phenyl groups of the compound and hydrophobic pockets within the protein's binding site.

Conformational Changes: Observing any changes in the protein's structure upon binding of the compound.

This information is crucial for structure-based drug design and for understanding the molecular basis of the compound's biological activity. creative-biostructure.com

Investigating Molecular Mechanisms of Action in Model Biological Systems

Cell-Based Assays for Phenotypic Perturbation and Target Identification

Cell-based assays are fundamental in chemical biology for observing the effects of a compound on cellular processes and for identifying its molecular targets. If "this compound" were to be investigated, a variety of assays would be employed to assess its impact on cell viability, proliferation, signaling pathways, and other phenotypic changes. High-content screening approaches could be used to systematically analyze multiple cellular parameters simultaneously.

Techniques for target identification in this context could include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Yeast Three-Hybrid System: A genetic method to identify protein-small molecule interactions in a cellular context.

Biochemical Studies to Characterize On-Target Effects

Once a potential protein target is identified, biochemical assays are necessary to validate the interaction and characterize the functional consequences of binding. These studies would involve purified proteins and the chemical compound to measure direct effects on protein activity.

Key biochemical experiments would include:

Enzyme Inhibition Assays: If the target is an enzyme, these assays would determine if the compound acts as an inhibitor and would quantify its potency (e.g., IC50 value).

Binding Affinity Measurements: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to measure the binding affinity (KD) between the compound and its target protein.

Computational Prediction and Validation of Off-Target Interactions and Selectivity

Computational methods are increasingly used to predict potential off-target interactions of small molecules, which can lead to undesired side effects. nih.govmdpi.complos.org For "this compound," a computational approach would involve screening its structure against databases of known protein binding sites to identify potential off-targets. plos.orgmdpi.com

This process typically includes:

Molecular Docking: Simulating the binding of the compound to the active sites of various proteins.

Pharmacophore Modeling: Creating a model of the essential features for binding to the intended target and searching for similar patterns in other proteins.

Any predicted off-target interactions would then require experimental validation using biochemical and cell-based assays to confirm their biological relevance. nih.gov

Future Research Trajectories and Emerging Paradigms for 5 Amino 5 Ethyl 1 Phenylbarbituric Acid Research

Advanced Synthetic Strategies for Complex Architectures Incorporating the Barbiturate (B1230296) Moiety

The synthesis of 5-Amino-5-ethyl-1-phenylbarbituric acid and its derivatives presents a considerable challenge due to the sterically hindered quaternary carbon at the C5 position. Traditional methods for functionalizing barbituric acid may prove inefficient. researchgate.netmdpi.com Future research will necessitate the development of advanced synthetic strategies to overcome these hurdles.

Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be adapted for this purpose. ingentaconnect.com Methodologies such as transition-metal-catalyzed C-H amination could offer a direct route to installing the amino group on a pre-functionalized barbiturate precursor. virginia.edu Furthermore, enantioselective catalytic methods, which have been successfully applied to other barbituric acid derivatives, could be developed to control the stereochemistry of the quaternary center, a critical aspect for potential pharmacological applications. rug.nl The exploration of novel multicomponent reactions (MCRs) also presents a promising avenue for constructing the complex barbiturate core in a single, efficient step. rsc.org Such strategies would not only improve access to the target molecule but also facilitate the creation of diverse molecular libraries for screening. mdpi.com

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Transition-Metal Catalysis | Direct C-H amination, high functional group tolerance. | Catalyst screening and optimization for the specific substrate. |

| Enantioselective Organocatalysis | Access to stereochemically pure compounds. | Development of catalysts for the sterically hindered center. |

| Multicomponent Reactions (MCRs) | High atom economy, rapid assembly of molecular complexity. | Identification of suitable starting materials and reaction conditions. |